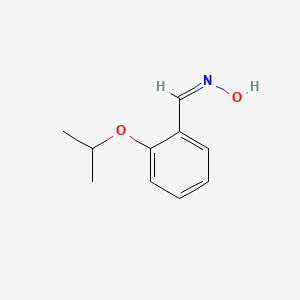
2-Isopropoxy-benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-benzaldehyde oxime is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a solid at room temperature and is known for its stability under standard storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-benzaldehyde oxime typically involves the reaction of 2-isopropoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction is carried out in a basic aqueous medium with careful adjustment of pH to ensure optimal yield . The reaction can also be facilitated using microwave irradiation under solvent-free conditions, which significantly reduces reaction time and improves yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of microwave irradiation and dry media conditions can be scaled up for industrial applications, providing an efficient and environmentally friendly method for production .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxy-benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: Oxidation of oximes to ketones and aldehydes using reagents like manganese dioxide.
Reduction: Reduction reactions to form amines or other reduced products.
Substitution: Substitution reactions where the oxime group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide catalyzed by kieselguhr under solvent-free conditions.
Reduction: Various reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like N-chlorosuccinimide in DMF for chlorination reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Chlorinated oxime derivatives.
Scientific Research Applications
2-Isopropoxy-benzaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropoxy-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can undergo nucleophilic addition to carbonyl compounds, forming stable adducts. This property is exploited in various chemical reactions, including the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . The formation of these stable complexes is crucial for its applications in organic synthesis and proteomics research .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar in structure but lacks the isopropoxy group.
2-Hydroxy-benzaldehyde oxime: Contains a hydroxyl group instead of an isopropoxy group.
2-Methoxy-benzaldehyde oxime: Contains a methoxy group instead of an isopropoxy group.
Uniqueness: 2-Isopropoxy-benzaldehyde oxime is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic transformations and as a reagent in proteomics research .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(NZ)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7- |
InChI Key |
SGGONDVWPDMQAJ-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=N\O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















